molecular formula C11H8BrF3N2O2 B1405563 Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1355171-40-2

Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1405563
CAS No.: 1355171-40-2
M. Wt: 337.09 g/mol
InChI Key: HAEJSSJERPCGGW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name, ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate , reflects its structural hierarchy. The parent heterocycle, imidazo[1,2-a]pyridine, consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Numbering begins at the bridgehead nitrogen (position 1), proceeding clockwise around the imidazole (positions 2–3) and counterclockwise around the pyridine (positions 4–8). Substituents are assigned based on this numbering:

  • A bromo group at position 3.
  • A trifluoromethyl group at position 8.
  • An ethyl carboxylate moiety at position 2.

This nomenclature adheres to the fusion rules outlined in IUPAC Blue Book guidelines for bicyclic systems.

Molecular Formula and Weight Analysis

The molecular formula, C₁₁H₈BrF₃N₂O₂ , comprises:

  • 11 carbon atoms : Contributing 132.11 g/mol (12.01 g/mol × 11).
  • 8 hydrogen atoms : Contributing 8.06 g/mol (1.008 g/mol × 8).
  • 1 bromine atom : Contributing 79.90 g/mol.
  • 3 fluorine atoms : Contributing 57.00 g/mol (19.00 g/mol × 3).
  • 2 nitrogen atoms : Contributing 28.02 g/mol (14.01 g/mol × 2).
  • 2 oxygen atoms : Contributing 32.00 g/mol (16.00 g/mol × 2).

The total molecular weight is 337.09 g/mol .

CAS Registry and Alternative Identifiers

  • CAS Registry Number : 1355171-40-2.
  • DTXSID : DTXSID501129650.
  • MDL Number : MFCD17168280.
  • Synonym : Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester.

Properties

IUPAC Name

ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJSSJERPCGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129650
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355171-40-2
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355171-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-8-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the cycloisomerization of N-propargylpyridiniums under basic conditions, such as using sodium hydroxide (NaOH) in an aqueous medium . This method is rapid, metal-free, and efficient, providing high yields of the desired product. Industrial production methods may involve scaling up this reaction to larger quantities while maintaining the reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions. For example:

  • Amine Substitution : Reaction with primary/secondary amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 3-amino-substituted derivatives .

  • Hydroxylation : Treatment with aqueous NaOH at 60°C replaces bromine with a hydroxyl group.

Reaction ConditionsReagentsProductsYield (%)
DMF, 80°C, 12 hPiperazine3-Piperazinyl derivative78
NaOH (1M), 60°C, 6 h3-Hydroxy derivative65

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Coupling with diarylamines using Pd₂(dba)₃ and Xantphos yields 3-arylamino products .

Catalyst SystemSubstrateProductYield (%)
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid3-Phenyl derivative82
Pd₂(dba)₃/XantphosDiphenylamine3-Diphenylamino analog75

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl in ethanol/water (1:1) at reflux converts the ester to the carboxylic acid .

  • Transesterification : Methanol with H₂SO₄ catalyst yields the methyl ester .

ConditionsReagentsProductYield (%)
HCl (conc.), reflux, 8 hCarboxylic acid90
H₂SO₄, MeOH, 60°C, 6 hMethyl ester85

Radical Reactions

The trifluoromethyl group stabilizes radicals, enabling functionalization under metal-free conditions:

  • Photoredox Catalysis : Visible light with Ru(bpy)₃Cl₂ and DIPEA generates radicals for C–H functionalization at position 6 .

  • Persulfate Oxidation : K₂S₂O₈ in aqueous acetonitrile introduces hydroxyl or amino groups via radical intermediates .

ConditionsReagentsProductYield (%)
Ru(bpy)₃Cl₂, DIPEA, hvAcrylonitrile6-Cyanoethyl68
K₂S₂O₈, H₂O/MeCN, 80°CAniline6-Anilino derivative72

Cyclization and Ring Expansion

The imidazo[1,2-a]pyridine core participates in annulation reactions:

  • Copper-Catalyzed Cyclization : With terminal alkynes (e.g., phenylacetylene) and CuI, it forms fused polycyclic systems .

  • Rhodium-Catalyzed C–H Activation : Reacts with diazo compounds to expand the ring system .

CatalystSubstrateProductYield (%)
CuI, NEt₃PhenylacetyleneImidazopyridine-indole70
Rh₂(OAc)₄Ethyl diazoacetatePyrido[2,3-b]indole65

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens:

  • Finkelstein Reaction : KI in acetone substitutes bromine with iodine at 50°C.

  • Chlorination : CuCl₂ in DMF introduces chlorine at position 3.

ConditionsReagentsProductYield (%)
KI, acetone, 50°C3-Iodo derivative88
CuCl₂, DMF, 100°C3-Chloro analog75

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H8BrF3N2O2
  • Molecular Weight : 337.09 g/mol
  • CAS Number : 1355171-40-2

The compound features a unique trifluoromethyl group, which imparts distinct physicochemical properties that enhance its biological activity. The presence of the imidazo[1,2-a]pyridine framework is significant for its interaction with biological targets.

Medicinal Chemistry Applications

Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is primarily explored for its potential as a pharmaceutical agent due to its structural motifs that are conducive to biological activity.

Antimicrobial Properties

Research has indicated that compounds containing the imidazo[1,2-a]pyridine structure exhibit antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Activity

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cell membranes. Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

Agrochemical Applications

The compound’s trifluoromethyl group also positions it well for applications in agrochemicals. Trifluoromethylpyridines are recognized for their efficacy in protecting crops from pests and diseases.

Pesticide Development

This compound can serve as a building block for developing novel pesticides. Its derivatives have shown promise in preliminary tests for pest resistance, indicating potential applications in crop protection strategies .

Microwave-Assisted Synthesis

A notable method involves microwave-assisted synthesis which enables rapid and efficient formation of the compound under mild conditions. This method has been shown to yield high purity products with minimal environmental impact due to reduced reaction times and lower energy consumption .

Multicomponent Reactions

Another approach includes multicomponent reactions that facilitate the construction of complex molecules in a single step. This method is advantageous for synthesizing libraries of related compounds for biological testing .

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against several bacterial strains.
Anticancer PropertiesShowed significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity.
Agrochemical ApplicationsIdentified as a promising candidate for developing new pest control agents with effective field performance.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways . The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (HPLC) .
  • Appearance : White to off-white solid.
  • Storage : Stable at 2–8°C .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison:

Structural Analogues with Halogen and Trifluoromethyl Substitutions

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties References
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate C₁₁H₈BrF₃N₂O₂ 3-Br, 8-CF₃ 337.09 Purity: 95–99.02%; Melting point: Not reported; Used in carbohydrazide synthesis .
Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate C₁₁H₇BrClF₃N₂O₂ 3-Br, 8-Cl, 6-CF₃ 371.54 Higher molecular weight due to Cl substitution; Purity: 97% .
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₁H₈BrF₃N₂O₂ 8-Br, 2-CF₃ 337.09 Structural isomer; CAS 1038389-86-4; Used in kinase inhibitor research .
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate C₁₀H₉F₃N₂O₂ 8-CF₃ (no Br) 258.20 Lower molecular weight; Melting point: 96–99°C; Purity: 95% .

Impact of Substituent Positions

  • Bromine vs.
  • Trifluoromethyl Position : CF₃ at position 8 (vs. 6) enhances electron-withdrawing effects, influencing electrophilic substitution patterns .
  • Ester Group Position : Carboxylate at position 2 (vs. 3) alters hydrogen-bonding capacity, affecting solubility and binding to biological targets .

Biological Activity

Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₈BrF₃N₂O₂
  • Molecular Weight : 337.09 g/mol
  • CAS Number : 1355171-40-2
  • Appearance : White to off-white solid
  • Purity (HPLC) : 99.02% .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its anti-cancer and antimicrobial properties.

Anti-Cancer Activity

Recent studies indicate that this compound exhibits notable anti-cancer effects. For example, it has shown significant cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (μM) Reference
MDA-MB-231 (TNBC)0.126
MCF-70.87–12.91
Non-cancer MCF10A>200

The selectivity index indicates that this compound is significantly more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.

The compound's mechanism includes the inhibition of specific enzymes and pathways critical for cancer cell proliferation:

  • Matrix Metalloproteinases (MMPs) : It has been shown to inhibit MMP-2 and MMP-9, which are involved in tumor metastasis .
  • EGFR Pathway : The compound also affects the epidermal growth factor receptor (EGFR) signaling pathway, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus3.125 μg/mL
Escherichia coli12.5 μg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Safety and Toxicology

Toxicological assessments have indicated that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg . This safety profile is crucial for its consideration in further drug development.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their biological activities. The results highlighted the significant anti-cancer effects of this compound compared to traditional chemotherapeutics like 5-Fluorouracil .
  • Molecular Docking Studies : Computational studies have suggested that this compound could serve as a competitive inhibitor for certain targets involved in cancer progression, warranting further investigation into its structure-activity relationship .

Q & A

Basic Research Question

The synthesis typically involves cyclocondensation between ethyl bromopyruvate and a trifluoromethyl-substituted aminopyridine derivative. Key methodologies include:

  • Substitution reactions : Ethyl bromopyruvate (yield: 94.06%) reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (yield: 87.12%) under optimized conditions to form imidazo[1,2-a]pyridine intermediates .
  • Cyclization : Bromine or chlorine substituents are introduced via electrophilic substitution. For example, chlorination using N-chlorosuccinimide in DMF achieves 80% yield for ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate, suggesting bromination could follow analogous pathways .

Basic Research Question

  • ¹H NMR : Critical for verifying regiochemistry. For example, ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate shows distinct aromatic proton signals at δ 8.22–8.10 (m, 1H) and ethyl group resonances at δ 4.58–4.44 (m, 2H) .
  • LC-MS : Confirms molecular weight (e.g., [M+1]⁺ = 224.1 for ethyl 3-chloro derivatives) and purity .
  • IR Spectroscopy : Identifies carbonyl (C=O) and trifluoromethyl (C-F) stretches, with peaks at ~1700 cm⁻¹ and 1100–1200 cm⁻¹, respectively .

Advanced Tip : Coupling ¹³C NMR with DEPT experiments resolves quaternary carbons, particularly for trifluoromethyl groups, which are silent in ¹H NMR .

How can regioselectivity challenges in the bromination step of imidazo[1,2-a]pyridine derivatives be addressed?

Advanced Research Question

Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine to electron-rich positions. Computational studies (CNDO/2) based on X-ray structures of related compounds predict reactivity at C-3 due to lower electron density .
  • Directed Functionalization : Introduce directing groups (e.g., ester moieties) to stabilize transition states. Ethyl carboxylate groups at C-2 enhance bromination at C-3, as seen in ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate synthesis (61% yield) .

Case Study : Nitration of ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate occurs at C-3 due to steric hindrance at C-6, validated by X-ray crystallography .

What methodologies are employed to analyze the pharmacokinetic properties of this compound in preclinical studies?

Advanced Research Question

  • In Vitro Metabolic Stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS. For imidazo[1,2-a]pyridines, CYP3A4 is often the primary metabolizing enzyme .
  • Toxicology Profiling : Assess hepatic/kidney toxicity in rodent models. Doses up to 200 mg/kg (oral) for related derivatives show no significant organ damage, with ALT/AST levels within normal ranges .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration. Trifluoromethyl groups increase lipophilicity, leading to >90% binding in human plasma .

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., cyclin-dependent kinases). The trifluoromethyl group enhances hydrophobic interactions in ATP-binding pockets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at C-8 improve antiviral activity by 3-fold .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns. Derivatives with rigid imidazo[1,2-a]pyridine cores show lower RMSD fluctuations (<2 Å) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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